3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Description
3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine is a fused heterocyclic compound comprising a benzimidazole core fused with a 1,3,5-triazine ring. This structure is synthesized via the condensation of 2-guanidinobenzimidazole with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions, as demonstrated by Mohamed et al. (2011) . The resulting compound features a planar fused-ring system, with the dihydrotriazine ring adopting a nearly flat conformation. The phenyl substituent at position 4 exhibits disorder in its spatial orientation, as observed in single-crystal X-ray studies .
Its structural uniqueness lies in the amino group at position 2, which enables further functionalization through condensation reactions .
Properties
IUPAC Name |
4-phenyl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-14-18-13(10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)17-15(20)19-14/h1-9,13H,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZIWWVJYBNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine (C15H13N5) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 2-Guanidinobenzimidazole with aromatic aldehydes under acidic conditions. The resulting compound features a fused triazine and benzimidazole ring system, which contributes to its biological properties. The molecular structure can be represented as follows:
The compound exhibits a relatively planar structure with a phenyl group attached to the methine carbon of the triazine ring. This structural arrangement is crucial for its interaction with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of triazino[1,2-a]benzimidazoles exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the triazine ring can enhance the compound's efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this compound. For example:
- In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanistic studies revealed that these compounds could modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. Notably:
- It shows inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further anticancer research.
Case Studies and Research Findings
A summary of selected studies highlighting the biological activity of this compound is presented in the table below:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Nagarajan et al. (1970) | Antimicrobial | Reported significant antibacterial activity against Gram-positive bacteria. |
| Dolzhenko & Chui (2006) | Enzyme Inhibition | Demonstrated potent inhibition of DHFR with IC50 values in low micromolar range. |
| Recent Cytotoxicity Study (2024) | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values indicating high potency. |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated promising antimicrobial properties for derivatives of 3,4-dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine. For instance, compounds derived from this structure have shown significant activity against both Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as norfloxacin and chloromycin .
| Compound | Activity Type | MIC (μg/ml) | Reference |
|---|---|---|---|
| Compound 26 | Antibacterial (S. aureus) | 2 | |
| Compound 25 | Antifungal (C. albicans) | 19 |
Antiviral Properties
The antiviral potential of benzimidazole derivatives has been explored extensively. Compounds similar to this compound have been investigated for their efficacy against various viral strains. For example, certain derivatives were found to inhibit Bovine Viral Diarrhea Virus (BVDV) effectively, showcasing their potential as antiviral agents .
Anti-inflammatory Effects
Another significant application is in the realm of anti-inflammatory agents. Various studies have indicated that derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation markers in vitro. The IC50 values for some compounds were notably lower than those of standard anti-inflammatory drugs like diclofenac .
Case Study 1: Antimicrobial Efficacy
A series of synthesized compounds based on the triazino-benzimidazole framework were tested against multiple bacterial strains. The results indicated that modifications at specific positions on the phenyl ring enhanced antibacterial activity significantly. For example, a derivative with a fluorobenzyl group showed improved efficacy against resistant strains of Staphylococcus aureus.
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral properties, researchers synthesized several analogs and tested them against rotavirus and arenaviruses. One compound displayed an EC50 value significantly lower than standard antiviral treatments, suggesting its potential as a lead compound for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine with structurally analogous derivatives, emphasizing substituent effects, synthesis yields, and biological activities:
Notes:
- *Synthesis yields for the parent compound are extrapolated from analogous reactions in Dolzhenko & Chui (2006) .
Key Research Findings
Synthetic Flexibility: The parent compound’s amino group at position 2 allows for derivatization, as shown by reactions with acetylacetone to form extended conjugates .
Crystallographic Insights : Single-crystal studies reveal disorder in the phenyl substituent and hydrogen-bonding networks (N–H⋯Cl and N–H⋯N) that stabilize the solid-state structure .
Biological Potency :
- The 4-hydroxyphenyl derivative (3c) demonstrates exceptional antimalarial activity, likely due to improved solubility and target affinity .
- Styryl-substituted analogs show promise in kinase inhibition studies, leveraging extended π-systems for ATP-binding site interactions .
Limitations : Methyl and trimethoxyphenyl derivatives lack detailed mechanistic data, highlighting a gap in structure-activity relationship (SAR) studies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation of 2-guanidinobenzimidazole with benzaldehyde derivatives under acidic conditions. For example, heating 2-guanidinobenzimidazole with benzaldehyde and cyclohexanone in DMF, catalyzed by concentrated HCl, yields the target compound . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Reaction time and temperature : Refluxing for 30 minutes to 18 hours, depending on substituent reactivity .
- Catalyst use : Acidic conditions (e.g., glacial acetic acid, HCl) accelerate Schiff base formation .
- Post-reaction purification : Crystallization from ethanol/water mixtures improves purity .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves structural features like the disordered phenyl ring (55.8:44.2 occupancy ratio) and hydrogen-bonding networks (N–H⋯Cl interactions) .
- NMR spectroscopy : 1H and 13C NMR identify aromatic protons (δ 6.8–7.5 ppm) and triazino-benzimidazole carbons .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 351.4 for related derivatives) .
Advanced Research Questions
Q. How can computational reaction path search methods be applied to design novel derivatives of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental validation:
- Reaction path prediction : Use software like GRRM or AFIR to explore energy barriers for condensation or cyclization steps .
- Substituent screening : Computational libraries predict electronic effects of substituents (e.g., Cl, CH3) on reactivity and stability .
- Machine learning : Train models on existing triazino-benzimidazole datasets to prioritize synthetic targets with desired properties (e.g., solubility, bioactivity) .
Q. When encountering discrepancies in reported biological activities of analogous compounds, what methodological approaches can elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Comparative SAR studies : Systematically vary substituents (e.g., phenyl vs. dichlorophenyl groups) and assess dihydrofolate reductase (DHFR) inhibition via enzyme kinetics (Km, Vmax) .
- Crystallographic analysis : Map binding interactions (e.g., hydrogen bonds between the triazine ring and DHFR active site) .
- Statistical modeling : Use multivariate regression to correlate electronic parameters (Hammett constants) with bioactivity .
Q. How can structural disorder in crystallographic data for this compound be resolved methodologically?
- Methodological Answer :
- Refinement protocols : Apply rigid-body constraints for disordered moieties (e.g., phenyl ring with 55.8:44.2 occupancy) and anisotropic displacement parameters .
- Low-temperature data collection : Reduces thermal motion artifacts, improving resolution of disordered regions .
- Complementary techniques : Pair X-ray data with solid-state NMR to validate hydrogen-bonding motifs .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the bioactivity of triazino-benzimidazole derivatives?
- Methodological Answer :
- Standardized assays : Replicate studies using uniform protocols (e.g., DHFR inhibition assays at pH 7.4, 37°C) .
- Meta-analysis : Pool data from multiple studies to identify trends masked by experimental variability .
- Synthetic reproducibility : Verify compound purity (HPLC ≥95%) and stereochemistry before bioactivity testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
